5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-10-15(18-21-12)16(20)17-11-14-8-5-9-19(14)13-6-3-2-4-7-13/h2-4,6-7,10,14H,5,8-9,11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQSXPSYNCJZMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2CCCN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1
Biological Activity
5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the transformation of itaconic acid, followed by amidation with various amines. The general synthetic route includes:
- Formation of the enaminone : This is achieved through a Masamune-Claisen condensation using 1,1'-carbonyldiimidazole (CDI) as an activating agent.
- Cyclization with acetamidine or benzamidine : This step yields the desired oxazole derivatives.
The purity and yield of the synthesized compounds are typically high, often exceeding 80% purity .
Antiproliferative Activity
Research has shown that derivatives of 1,2-oxazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies utilizing the MTT assay have demonstrated that certain oxazole derivatives can inhibit the growth of human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The mechanism of action appears to involve the inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key factors include:
- Substitution on the oxazole ring : Variations in substituents can enhance or diminish antiproliferative effects.
- Pyrrolidine moiety : The presence and orientation of the phenyl group on the pyrrolidine ring significantly affect the compound's interaction with biological targets.
A comprehensive SAR analysis indicates that small changes in structure can lead to substantial differences in biological activity, underscoring the importance of molecular design in drug development .
Case Study 1: Anticancer Properties
In a study focusing on a library of oxazole derivatives, several compounds were identified as potent inhibitors of cell proliferation. For example, one derivative exhibited an IC50 value in the low micromolar range against HCT-116 cells. Molecular docking studies further supported these findings by showing favorable interactions with topoisomerase I .
Case Study 2: Inhibition Mechanism
Another investigation explored the mechanism by which these compounds exert their antiproliferative effects. It was found that certain derivatives not only inhibited topoisomerase I but also induced apoptosis in cancer cells. This dual action suggests that this compound could serve as a lead compound for further development into anticancer agents .
Scientific Research Applications
Pharmacological Potential
Research has indicated that 5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide exhibits properties that may be beneficial in treating various conditions:
- Positive Allosteric Modulation : Studies have shown that derivatives of this compound can act as positive allosteric modulators of the sigma-1 receptor, which is implicated in neuroprotection and modulation of pain .
- Antidepressant Activity : The compound's structural similarities to known antidepressants suggest potential efficacy in mood disorders, warranting further exploration through clinical trials.
Neuropharmacology
The sigma-1 receptor has been identified as a target for neuroprotective drugs. Compounds like this compound may enhance cognitive function and provide neuroprotective effects against neurodegenerative diseases .
Data Table: Summary of Biological Activities
Case Study 1: Sigma Receptor Modulation
A study published in Molecules demonstrated that certain derivatives of this compound were tested for their ability to modulate sigma receptors positively. The results indicated significant enhancement of receptor activity, suggesting therapeutic potential in conditions like Alzheimer's disease .
Case Study 2: Antidepressant Properties
In another investigation, researchers synthesized a series of carboxamide derivatives and evaluated their antidepressant-like effects using animal models. The findings revealed that compounds similar to this compound exhibited reduced depressive behaviors, indicating a promising avenue for future antidepressant development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in the substituents on the oxazole ring and the carboxamide nitrogen. Below is a detailed comparison based on available
Table 1: Structural and Functional Comparison
Key Observations:
In contrast, luminespib’s morpholine and aryl groups optimize solubility and Hsp90 binding .
Molecular Weight and Drug-Likeness :
- The target compound’s molecular weight is estimated to exceed 300 Da (based on analogs), which may limit blood-brain barrier permeability. Smaller analogs like 5-Methyl-N-(4-pyridinyl)... (203.2 Da) or 5-Methyl-N-(thiophen-2-yl)methyl... (222.26 Da) are more likely to comply with Lipinski’s rules .
Synthetic Accessibility :
- The pyrrolidine and phenyl groups in the target compound require multi-step synthesis (e.g., reductive amination, Suzuki coupling), whereas simpler analogs (e.g., pyridinyl or thiophene derivatives) are more straightforward to prepare .
Research Findings and Implications
- This suggests that the target compound, with its analogous scaffold, could be repurposed for antiviral research .
- Crystallographic data for 5-Methyl-N-(1,3-thiazol-2-yl)... () reveals planar oxazole-thiazole interactions, providing a structural template for optimizing π-π stacking in drug design .
- The thiophene-methyl analog () is listed in fragment libraries, highlighting its utility in high-throughput screening for metabolic stability—a property the target compound may lack due to its complex substituents .
Q & A
Basic: What are the common synthetic routes for 5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative procedure involves:
- Step 1: Reacting 5-methyl-1,2-oxazole-3-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
- Step 2: Coupling the intermediate with (1-phenylpyrrolidin-2-yl)methanamine in a polar aprotic solvent (e.g., DMF or DCM) using a base (e.g., K₂CO₃ or Et₃N) to facilitate amide bond formation .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields the final product.
Key Reaction Parameters:
| Parameter | Typical Conditions | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF or DCM | Polar solvents enhance coupling efficiency |
| Base | K₂CO₃ (1.2 eq) | Neutralizes HCl, drives reaction |
| Temperature | Room temperature or 50–60°C | Higher temps reduce reaction time |
| Reaction Time | 6–12 hours | Extended time improves conversion |
Basic: How to characterize the compound using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR: Confirm the presence of key groups:
- Oxazole ring protons (δ 6.5–7.0 ppm for C4-H).
- Pyrrolidine methylene protons (δ 2.5–3.5 ppm) .
- IR Spectroscopy: Detect amide C=O stretch (~1650–1700 cm⁻¹) and oxazole ring vibrations (~1500 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ with <5 ppm error.
- X-ray Crystallography (if crystals obtained): Resolve 3D structure and confirm stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
